molecular formula C11H22O B14140950 4,4-Dimethylnonan-2-one CAS No. 89238-13-1

4,4-Dimethylnonan-2-one

Cat. No.: B14140950
CAS No.: 89238-13-1
M. Wt: 170.29 g/mol
InChI Key: VUNYXOOLSAEATF-UHFFFAOYSA-N
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Description

4,4-Dimethylnonan-2-one is an organic compound with the molecular formula C11H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its use in various industrial applications, particularly in the fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylnonan-2-one can be synthesized through the selective hydrogenation of 4,8-dimethyl-3,7-nonadien-2-one. This process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylnonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the reagents used.

Scientific Research Applications

4,4-Dimethylnonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylnonan-2-one primarily involves its interaction with olfactory receptors, which are responsible for the perception of smell. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic scent. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-pentanone: Another ketone with a similar structure but a shorter carbon chain.

    4,8-Dimethyl-7-nonen-2-one: A related compound used in the fragrance industry with a similar scent profile.

Uniqueness

4,4-Dimethylnonan-2-one is unique due to its specific carbon chain length and the position of the methyl groups, which contribute to its distinct olfactory properties. Its stability and reactivity also make it a valuable compound for various chemical reactions and industrial applications .

Properties

CAS No.

89238-13-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4,4-dimethylnonan-2-one

InChI

InChI=1S/C11H22O/c1-5-6-7-8-11(3,4)9-10(2)12/h5-9H2,1-4H3

InChI Key

VUNYXOOLSAEATF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)CC(=O)C

Origin of Product

United States

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